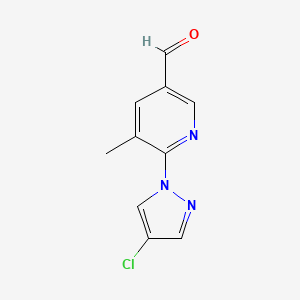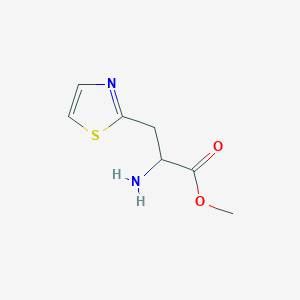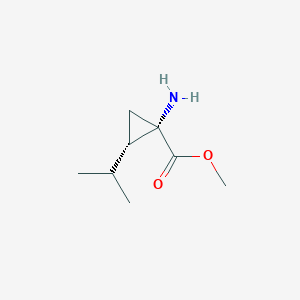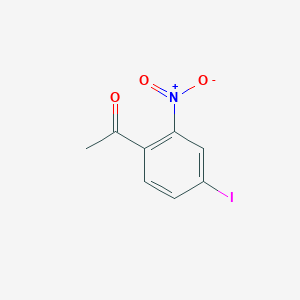![molecular formula C10H18N2S B15242354 N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydropyridine ring, which is a common motif in many biologically active molecules, and a thietan-3-amine group, which adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine and thietan-3-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.
Catalysts and Reagents: Palladium catalysts are often employed in the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors could also be used to optimize the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of tetrahydropyridine derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The tetrahydropyridine ring can interact with neurotransmitter receptors, while the thietan-3-amine group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide: A selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain.
Uniqueness
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is unique due to its combination of a tetrahydropyridine ring and a thietan-3-amine group. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H18N2S/c1-12-4-2-9(3-5-12)6-11-10-7-13-8-10/h2,10-11H,3-8H2,1H3 |
InChI Key |
UWERXOHOMKZDRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)



![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)



